Product packaging for 2-(4-Aminophenyl)acetate(Cat. No.:)

2-(4-Aminophenyl)acetate

Cat. No.: B8474992
M. Wt: 150.15 g/mol
InChI Key: CSEWAUGPAQPMDC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-aminophenyl)acetate (CAS 5438-70-0) is a chemical compound with the molecular formula C 10 H 13 NO 2 and a molecular weight of 179.22 g/mol . It is an ester derivative of 4-aminophenylacetic acid and is characterized by physical properties such as a melting point of 48-50 °C and a boiling point of 292.5 °C at 760 mmHg . This compound is of significant value in pharmaceutical and cancer research, particularly as a synthetic intermediate or precursor in the development of novel therapeutic agents . Its core structure, the 4-aminophenyl moiety, is found in potent investigational antitumor agents such as the 2-(4-aminophenyl)benzothiazole class of compounds . These molecules have demonstrated a remarkably selective and potent growth-inhibitory profile against certain human-derived cancer cell lines, including breast, ovarian, renal, and colon carcinomas . The primary research interest in these compounds lies in their unique and possibly novel mechanism of action, which is distinct from that of conventional chemotherapeutics. Studies suggest that the antitumor activity is highly dependent on specific metabolic activation pathways . Furthermore, research into acquired resistance to these agents has implicated factors such as the altered expression of proteins like bcl-2 and p53, as well as changes in drug metabolism involving enzymes like N-acetyl transferases (NAT) and cytochrome P450 (CYP) 1A1, leading to the formation of inactive metabolites . As such, Ethyl this compound serves as a critical building block for researchers designing and synthesizing new chemical entities to probe these complex biological mechanisms and develop more effective, targeted cancer treatments. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8NO2- B8474992 2-(4-Aminophenyl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8NO2-

Molecular Weight

150.15 g/mol

IUPAC Name

2-(4-aminophenyl)acetate

InChI

InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)/p-1

InChI Key

CSEWAUGPAQPMDC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CC(=O)[O-])N

Origin of Product

United States

Chemical and Physical Properties of 2 4 Aminophenyl Acetate

The fundamental properties of 2-(4-Aminophenyl)acetate and its common ester derivatives are crucial for their application in synthesis. The following table summarizes key data for these compounds.

Property2-(4-Aminophenyl)acetic acidMethyl this compoundEthyl this compoundtert-Butyl this compound
IUPAC Name 2-(4-Aminophenyl)acetic acidmethyl (4-aminophenyl)acetate sigmaaldrich.comethyl this compound nih.govtert-butyl this compound americanelements.com
CAS Number 1197-55-339552-81-3 sigmaaldrich.com5438-70-0 chemscene.com174579-31-8 americanelements.com
Molecular Formula C8H9NO2C9H11NO2 sigmaaldrich.comC10H13NO2 chemscene.comC12H17NO2 americanelements.com
Molecular Weight 151.16 g/mol 165.19 g/mol sigmaaldrich.com179.22 g/mol chemscene.com207.27 g/mol americanelements.com
Appearance White to pale yellow crystalline powder solubilityofthings.comYellow to Brown Liquid sigmaaldrich.comOil-
Boiling Point ---310.6 °C at 760 mmHg americanelements.com
Solubility Soluble in water solubilityofthings.com---

Synthesis of 2 4 Aminophenyl Acetate

The preparation of 2-(4-Aminophenyl)acetate and its esters is a well-established process in organic chemistry, with several reliable methods available to synthetic chemists.

One of the most common and efficient routes involves the reduction of the corresponding nitro compound, 2-(4-nitrophenyl)acetate. google.comsmolecule.com This transformation is typically achieved through catalytic hydrogenation. smolecule.comchemicalbook.com A widely used catalyst for this reaction is palladium on carbon (Pd/C), often in the presence of hydrogen gas. chemicalbook.com The reaction is generally carried out in a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. chemicalbook.com This method is favored for its high yields and clean conversion, often providing the desired amine in quantitative or near-quantitative yields. chemicalbook.com

An alternative to using hydrogen gas, which can pose safety risks on an industrial scale, is the use of hydrogen donors like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. google.com This transfer hydrogenation method offers a safer process without compromising the efficiency of the nitro group reduction.

Another synthetic approach is the esterification of 4-aminophenylacetic acid. smolecule.com This method involves reacting the carboxylic acid with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid. smolecule.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester. Microwave-assisted synthesis has also been explored as a method to accelerate this esterification process. ingentaconnect.com

Synthesis and Characterization of Advanced Derivatives and Analogues of 2 4 Aminophenyl Acetate

Structurally Related Phenylacetic Acid Derivatives

The modification of the 2-(4-aminophenyl)acetate core structure through substitution on the amino group or the aromatic ring has led to the development of a wide range of phenylacetic acid derivatives. These modifications systematically alter the molecule's steric and electronic properties.

4-Aminophenylacetic Acid and its Salts

4-Aminophenylacetic acid (4-APAA) is a foundational compound in this class, characterized by its amino (-NH₂) and carboxylic acid (-COOH) functional groups. solubilityofthings.com Its synthesis is often achieved through the reduction of 4-nitrophenylacetic acid. A common laboratory and industrial method involves heating a mixture of 4-nitrophenylacetic acid with iron powder in an aqueous acetic acid solution. The reaction proceeds via a reflux, followed by neutralization with sodium carbonate and subsequent precipitation of the product by adjusting the pH to 4 with acetic acid, affording yields of up to 95%. chemicalbook.com

Due to its amphoteric nature, 4-APAA can form salts at either the acidic or basic center. The presence of the carboxylic acid group makes it soluble in alkalis, while the amino group allows for the formation of acid-addition salts, such as 4-aminophenylacetate hydrochloride. chemicalbook.combiosynth.com The compound is soluble in water, a property attributed to the hydrogen bonding capacity of its polar amino and carboxylic acid groups. solubilityofthings.com

N-Substituted 2-(4-Aminophenyl)acetates

The amino group of 4-aminophenylacetic acid is a prime site for substitution, enabling the synthesis of a variety of N-substituted derivatives. These reactions typically involve acylation or related transformations to form amides, imides, and other functionalities.

A prominent example is the reaction of 4-APAA with cyclic anhydrides. For instance, condensation with phthalic anhydride (B1165640) in refluxing glacial acetic acid yields 2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetic acid. srce.hrresearchgate.net This key intermediate can be further converted into its acid chloride by treatment with thionyl chloride, which then serves as a precursor for various amide derivatives. srce.hrresearchgate.net Similarly, reacting 4-APAA with other anhydrides, such as succinic or glutaric anhydride, produces the corresponding N-substituted amic acids. ajchem-a.com

Acylation with substituted benzoyl chlorides is another common strategy. The synthesis of 4-(4-chlorobenzamido)-phenylacetic acid is achieved by dissolving 4-APAA in an aqueous sodium hydroxide (B78521) solution and acetone, followed by the dropwise addition of 4-chlorobenzoyl chloride at 0°C. prepchem.com This Schotten-Baumann-type reaction yields the corresponding N-acyl derivative. prepchem.com

Compound NameStarting MaterialsKey ReagentsMelting Point (°C)Yield (%)Reference
2-[4-(1,3-Dioxoisoindolin-2-yl)]phenylacetic acid4-Aminophenylacetic acid, Phthalic anhydrideGlacial acetic acid235-237- srce.hrresearchgate.net
4-(4-Chlorobenzamido)-phenylacetic acid4-Aminophenylacetic acid, 4-Chlorobenzoyl chlorideSodium hydroxide, Acetone25229 prepchem.com
N-[4-(Benzothiazole-2-yl)phenyl]acetamide2-(4-Aminophenyl)benzothiazoleAcetic anhydride-- nih.gov
[(4-Aminophenyl)(hydroxyl)methylene]bis(phosphonic acid) amic acids[(4-Aminophenyl)(hydroxyl)methylene]bis(phosphonic acid), Cyclic anhydrides (e.g., succinic, glutaric)-260-28075-85 ajchem-a.com

Halogenated and Other Aromatic Substituent Analogues

Introducing halogen atoms or other substituents onto the aromatic ring of 4-aminophenylacetic acid generates analogues with altered electronic and lipophilic characteristics. The synthesis of these compounds often requires multi-step sequences starting from appropriately substituted precursors.

For example, 5-chloro and 5-bromo-4-amino A-region analogues have been synthesized starting from (3-hydroxyphenyl)acetic acid through a process involving nitration followed by halogenation. nih.gov This strategic approach allows for the precise placement of halogen substituents on the phenyl ring. Research into these halogenated analogues has shown that increasing the size of the halogen (from fluorine to iodine) can systematically influence molecular properties. nih.gov

The synthesis of derivatives with substituents on both the nitrogen and the aromatic ring has also been explored. For instance, N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide was synthesized as part of a series of compounds bearing a chloro-substituent on the phenyl ring adjacent to the amide nitrogen. nih.gov

Compound NameKey Synthetic StepResearch FocusReference
5-Chloro-4-amino A-region analogueNitration followed by halogenation of (3-hydroxyphenyl)acetic acid precursorSystematic investigation of halogenation effects nih.gov
5-Bromo-4-amino A-region analogueNitration followed by halogenation of (3-hydroxyphenyl)acetic acid precursorSystematic investigation of halogenation effects nih.gov
5-Fluoro-4-amino A-region analogueVicarious nucleophilic substitution on 1,3-difluoro-2-nitrobenzeneBioisosteric replacement studies nih.gov
N-[4-(Benzothiazole-2-yl)-3-chlorophenyl] acetamide (B32628) derivativesAcetylation and subsequent reaction with heterocyclic thiolsExploration of substituted heterocyclic systems nih.gov

Heterocyclic Compounds Incorporating the 4-Aminophenylacetate Moiety

The 4-aminophenylacetic acid structure is a valuable building block for the construction of more complex heterocyclic systems. The amino and carboxylic acid groups provide reactive handles for cyclization reactions, leading to the formation of fused and substituted heterocycles such as benzothiazoles and thiadiazoles.

Benzothiazole-Fused Systems

Benzothiazoles are a significant class of heterocyclic compounds, and the 2-aminophenyl scaffold is central to their synthesis. The reaction of an ortho-aminothiophenol with a carboxylic acid or its derivative is a classic method for forming the benzothiazole (B30560) ring system.

Specifically, 2-(4-aminophenyl)benzothiazole can be prepared by reacting 4-aminobenzoic acid with 2-aminothiophenol (B119425) in the presence of a dehydrating agent like polyphosphoric acid (PPA), often under microwave irradiation to facilitate the reaction. nih.govpharmascholars.com This condensation-cyclization reaction forms the thiazole (B1198619) ring fused to a benzene (B151609) ring, with the 4-aminophenyl group at the 2-position. nih.gov Further modifications can be made, such as acetylating the amino group of the resulting 2-(4-aminophenyl)benzothiazole. nih.gov A wide series of 2-(4-aminophenyl)benzothiazoles with various substituents on both the phenyl ring and the benzothiazole moiety have been synthesized through simple, high-yield routes. nih.gov

The synthesis of more complex fused systems, such as pyrido[2,1-b] solubilityofthings.comsrce.hrbenzothiazoles and pyrimidopyrido[2,1-b] solubilityofthings.comsrce.hrbenzothiazoles, has also been achieved starting from benzothiazoleacetonitrile, a derivative conceptually related to the 4-aminophenylacetate scaffold. researchgate.net

Compound ClassSynthetic MethodPrecursorsReference
2-(4-Aminophenyl)benzothiazolesCondensation/Cyclization4-Aminobenzoic acid, 2-Aminothiophenol nih.gov
Substituted 2-(4-Aminophenyl)benzothiazolesVarious high-yielding routesSubstituted anilines and aminothiophenols nih.gov
Pyrido[2,1-b] solubilityofthings.comsrce.hrbenzothiazole derivativesReaction with aromatic aldehydesBenzothiazoleacetonitrile researchgate.net

Thiadiazole Derivatives

The 1,3,4-thiadiazole (B1197879) ring is another important heterocyclic motif that can be synthesized using 4-aminophenylacetic acid as a starting material. Thiadiazoles are often prepared by the cyclization of thiosemicarbazide (B42300) derivatives with carboxylic acids or their equivalents.

One synthetic route involves the initial conversion of 4-aminophenylacetic acid into a thiosemicarbazide intermediate, which is then cyclized. For example, several 2-(4-aminophenyl)-5-substituted amino-1,3,4-thiadiazoles have been synthesized in good yields. researchgate.net The structures of these compounds were confirmed using UV, IR, ¹H-NMR, and mass spectrometry. The ¹H-NMR spectra for these derivatives typically show signals for the primary aromatic amine protons. researchgate.net

Another approach involves synthesizing a key intermediate, which is then used to build the thiadiazole ring. Research has been published on the synthesis of new 1,3,4-thiadiazole derivatives via 4-aminophenylacetic acid, indicating its utility as a precursor in forming this heterocyclic system. researchgate.net The combination of the 4-aminophenylacetic acid moiety with the thiadiazole nucleus is a strategy to create novel chemical entities. ekb.egresearchgate.net

Compound SeriesSynthetic ApproachCharacterization MethodsKey Spectral FeatureReference
2-(4-Aminophenyl)-5-substituted amino-1,3,4-thiadiazolesCyclization of thiosemicarbazide derivatives derived from 4-aminophenylacetic acidUV, IR, ¹H-NMR, Mass Spec, Elemental Analysis¹H-NMR signals for primary aromatic amine protons researchgate.net
2,3,4-Pentanetrione-3-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]hydrazonesCoupling of thiadiazole derivatives with 2,3,4-pentanetrioneUV, IR, ¹H-NMR, Mass SpecSignals for methyl protons of the pentanetrione moiety researchgate.net

Pyridazinone and Quinazoline (B50416) Scaffolds

The integration of the this compound framework with heterocyclic systems like pyridazinones and quinazolines has led to the development of novel compounds with significant research interest. These scaffolds are synthesized through multi-step reactions, often beginning with precursors that are later cyclized to form the desired heterocyclic core.

Pyridazinone Derivatives

The synthesis of pyridazinone scaffolds bearing a 4-aminophenyl group is a well-documented process. A common strategy involves the reaction of a γ-keto acid with a hydrazine (B178648) derivative. For instance, 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone is a key intermediate that can be readily prepared. One reported method involves the hydrazinolysis of β-benzoyl propionic acid derivatives. chim.it Another approach starts with 4-(4-aminophenyl)-4-oxobutanoic acid, which is refluxed with methyl hydrazine in ethanol (B145695) to yield 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone.

To incorporate the acetate (B1210297) moiety, a subsequent alkylation step is necessary. For example, synthesized 6-(substituted phenyl)-pyridazinone-3(2H)-ones can be reacted with ethyl chloroacetate (B1199739) to introduce the acetate group at the N1 position of the pyridazinone ring, yielding the target ester derivatives. researchgate.net This general two-step process—formation of the aminophenyl-substituted pyridazinone core followed by N-alkylation with an acetate-containing reagent—provides a versatile route to these advanced derivatives.

Table 1: Synthesis of 6-(4-Aminophenyl)pyridazinone Derivatives
Starting MaterialKey ReagentsIntermediate/ProductReference
4-(4-Aminophenyl)-4-oxobutanoic acidMethyl hydrazine, Ethanol2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone
6-(Aryl)-pyridazinoneEthyl chloroacetateEthyl-2-(...-6-oxopyridazine-1(6H)-yl)acetate researchgate.net
β-Benzoyl propionic acid derivativeHydrazine6-(Substituted phenyl)-4-5-dihydropyridazin-3(2H)-one chim.it

Quinazoline Derivatives

The construction of quinazoline scaffolds from aminophenyl precursors can be achieved through various synthetic strategies, including tandem reactions and metal-free protocols. A notable synthesis produces 2-(4-aminophenyl)quinazoline-4(3H)-one. This process begins with the reaction of 4-nitrobenzaldehyde (B150856) and anthranilamide under ultrasound irradiation in DMSO to form 2-(4-nitrophenyl)quinazoline-4(3H)-one. The subsequent reduction of the nitro group, using a reagent such as sodium dithionite, affords the desired 2-(4-aminophenyl)quinazoline-4(3H)-one. ajchem-b.com

Other modern synthetic methods for quinazoline cores, while not explicitly using this compound as a starting material, offer pathways that could be adapted. These include catalyst-free, one-pot, multi-component reactions using starting materials like 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamides, various aldehydes, and ammonium (B1175870) acetate. nih.govdicp.ac.cn Such approaches highlight the flexibility in synthesizing substituted quinazolines, which could potentially be modified to incorporate the specific para-substituted acetate moiety.

Table 2: Synthesis of 2-(4-Aminophenyl)quinazoline Scaffolds
Starting MaterialsKey Reagents/ConditionsProductReference
4-Nitrobenzaldehyde, Anthranilamide1. Ultrasound, DMSO 2. Sodium dithionite, H₂O-DMF2-(4-Aminophenyl)quinazoline-4(3H)-one ajchem-b.com
2-(2-Aminophenyl)-N,N-dialkyl-2-oxoacetamide, Aldehydes, Ammonium acetateEthanol, 80°C2-Substituted Quinazolin-4-carboxamides nih.gov

Chiral Derivatives and Enantioselective Synthesis

The synthesis of enantiomerically pure derivatives of this compound is of considerable interest, as stereochemistry often dictates biological activity. Since no direct enantioselective synthesis for this specific compound is prominently reported, established methodologies for producing chiral amines and α-amino acids serve as the primary strategies for obtaining these target molecules. Key approaches include asymmetric hydrogenation, enzymatic resolution, and classical resolution via diastereomeric salt formation.

Asymmetric Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation is a powerful method for establishing chirality with high efficiency and atom economy. nih.gov This technique is particularly effective for the reduction of prochiral substrates like imines and enamines. acs.org For the synthesis of a chiral this compound derivative, a hypothetical precursor such as an N-acylimine or an α,β-unsaturated ester could be hydrogenated using a chiral catalyst system (e.g., Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands). nih.govacs.org For instance, the asymmetric hydrogenation of N-aryl imino esters using nickel catalysts with P-stereogenic ligands has been shown to produce chiral α-aryl glycines with high yields and enantioselectivities (up to 98% ee). acs.org This approach could theoretically be adapted to a suitable precursor of this compound to generate a specific enantiomer.

Enzymatic Resolution

Biocatalytic methods offer high selectivity under mild conditions. Enzymatic resolution involves the use of an enzyme, such as a lipase (B570770) or protease, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two. For example, racemic 1-(2-aminophenyl)ethanol (B77556) has been resolved via an alcohol dehydrogenase-mediated reduction to yield the (R)-enantiomer with 94% enantiomeric excess. Similarly, lipases like Candida antarctica lipase B (CALB) are widely used for the kinetic resolution of racemic esters through selective hydrolysis or transesterification. technion.ac.il A racemic mixture of methyl or ethyl this compound could be subjected to enzymatic resolution, where the enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enantiomer in high optical purity.

Chiral Resolution via Diastereomeric Salt Formation

This classical method remains a practical and widely used technique for separating enantiomers of racemic amines or carboxylic acids. researchgate.net The process involves reacting the racemic amine of this compound with an enantiomerically pure chiral acid, such as tartaric acid or (S)-(+)-camphor-10-sulfonic acid. researchgate.netepo.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. researchgate.net The purified diastereomeric salt can then be treated with a base to neutralize the chiral acid, liberating the desired enantiomerically enriched amine. This technique is robust and can be scaled for larger quantities. epo.org

Table 3: Potential Strategies for Enantioselective Synthesis and Resolution
MethodPrincipleApplicable Substrate TypeKey Reagents/CatalystsReference
Asymmetric HydrogenationReduction of a prochiral precursor using a chiral metal catalyst.Imines, Enamines, Unsaturated estersRh, Ir, or Ni complexes with chiral ligands (e.g., BINAP, BenzP*) acs.org
Enzymatic ResolutionSelective reaction of one enantiomer in a racemate catalyzed by an enzyme.Racemic esters, alcohols, or amidesLipases (e.g., CALB), Proteases, Dehydrogenases technion.ac.il
Diastereomeric Salt FormationFormation of diastereomeric salts with different solubilities using a chiral resolving agent.Racemic amines or carboxylic acidsChiral acids (e.g., Tartaric acid) or chiral bases researchgate.netepo.org

Building Block in Organic Synthesis for Intermediates

As a foundational precursor, this compound is instrumental in the production of a variety of organic intermediates that are staples in the pharmaceutical, agrochemical, and fine chemical industries.

The esters of 4-aminophenylacetic acid are significant intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). A notable example is the use of ethyl this compound as a key precursor in the manufacture of Actarit, a disease-modifying antirheumatic drug (DMARD). echemi.com

The synthesis of this crucial intermediate often begins with 4-aminophenylacetic acid, which is then esterified. echemi.com Modern synthetic methods, such as microwave-assisted esterification using enzymes like Novozyme 435, have been developed to produce ethyl this compound efficiently. researchgate.net This biocatalytic approach offers advantages over conventional heating by enhancing reaction rates and selectivity under milder conditions. echemi.comresearchgate.net The resulting ethyl this compound is then further processed to yield the final Actarit drug molecule. echemi.com This application underscores the compound's role as an essential building block in medicinal chemistry. vdoc.pub

Precursor CompoundKey IntermediateFinal Pharmaceutical ProductTherapeutic ClassReference
4-Aminophenylacetic acidEthyl this compoundActaritAntirheumatic (DMARD) echemi.com

Owing to their functional groups, aminophenyl acetates are suitable starting materials for a multitude of fine chemicals and crop protection agents. google.com The compound serves as a versatile precursor for creating more complex molecules through various organic reactions. vdoc.pub While the public domain and patent literature extensively describe its role in pharmaceuticals, specific named examples of modern agrochemicals or dyes derived directly from this compound are less commonly detailed. However, its classification as an intermediate for these sectors points to its utility in proprietary industrial synthesis. vdoc.pubgoogle.com The general reactivity of the aminophenyl moiety is well-established in the synthesis of azo dyes, suggesting potential applications for this compound derivatives in this area.

Integration into Polymeric Structures and Advanced Materials

The bifunctionality of the this compound structure makes it and its parent acid, 4-aminophenylacetic acid, valuable monomers for polymerization. The amino group provides a site for forming amide or imide linkages, which are characteristic of high-performance polymers.

The core structure of this compound is utilized in creating advanced polymers like polyamides and polyimides. Research has demonstrated the synthesis of novel poly(amide-imide)s through the polymerization of diacids derived from aminophenyl acetic acid. scribd.com In a related application, 4-aminocinnamic acid, a dehydrated analogue of 4-aminophenylacetic acid, has been used to produce high-performance bio-based polyamides and polyimides with exceptional thermal resistance. Current time information in Bangalore, IN. These polymers are created by reacting the diamine, derived from the aminophenyl-based monomer, with various dianhydrides. Current time information in Bangalore, IN. This highlights the role of the aminophenylacetic acid backbone in forming robust polymer chains suitable for demanding applications.

Monomer/PrecursorResulting Polymer TypeKey FeatureReference
N,N′-(4,4′-diphtaloyl)-bis-L-α-aminophenyl acetic diacidPoly(amide-imide)Used in nanocomposite materials scribd.com
4-Aminocinnamic acid (related to 4-aminophenylacetic acid)Bio-based PolyimidesUltrahigh thermal resistance
2-(4-aminophenyl)-1H-benzimidazol-5-amine (related structure)PBO CopolymerImproved tensile modulus and strength

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from molecular building blocks linked by strong covalent bonds. A primary strategy for synthesizing COFs involves the condensation reaction between amine and aldehyde linkers to form stable imine linkages.

While no specific COF has been reported using this compound as the sole linker, its structure contains the essential primary amine group that is fundamental to the amine linkers used in a vast number of COFs. Typically, multifunctional amines, such as those with three amine groups, are used to form 2D hexagonal frameworks. As a bifunctional linker, this compound or its parent acid could theoretically be used to create linear chains or act as a modulating agent in more complex COF structures. Its aminophenyl moiety represents the class of building blocks that are essential for the reticular synthesis of these advanced materials.

The integration of aminophenyl groups into materials is a known strategy for developing chemical sensors. Polymers and other advanced materials containing these functional groups can exhibit changes in their electrical or optical properties upon interaction with specific analytes. For example, carbon nanotubes functionalized with aminophenyl groups have been used to create chemiresistive sensors for ammonia (B1221849) gas.

Polymers derived from this compound precursors can be classified as "smart materials," which are systems that respond to external stimuli. The presence of the reactive amine and the polar acetate group within a polymer matrix could allow for interactions with various chemical species. This makes polymers based on this synthon potential candidates for the development of new chemical sensors, where the material's conductivity or other measurable properties change upon exposure to a target molecule.

Design of Supramolecular Assemblies and Functional Ligands

The compound this compound serves as a valuable synthon, or building block, in the field of supramolecular chemistry and ligand design. Its structure, featuring a reactive primary amine on a phenyl ring and a carboxylate group separated by a methylene (B1212753) bridge, offers multiple points for chemical modification. This allows for its incorporation into larger, more complex molecular architectures designed for specific functions, such as metal ion chelation, molecular recognition, and the formation of ordered supramolecular structures.

Ligands for Metal Complexes

The bifunctional nature of this compound makes it an attractive scaffold for developing ligands capable of coordinating with a variety of metal ions. The amino group and the acetate moiety can be derivatized to create sophisticated chelating agents.

Researchers have successfully utilized (4-Aminophenyl)acetic acid to create novel ligands for transition metal complexes. In one such study, the amino group was first converted into a diazanium salt. This intermediate was then used in subsequent steps to synthesize a complex triazole-containing ligand, {4-[5-(5-sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl) furan-2-yl] phenyl} acetic acid. This ligand was then used to prepare octahedral complexes with cobalt(II) and copper(II). ajol.info

The versatility of the aminophenyl group is further highlighted in studies using the related core molecule, 2-(4-aminophenyl)benzothiazole (BTA). BTA has been used to develop a range of derivatives for metal chelation. nih.gov For instance, Schiff base ligands derived from BTA have been used to form stable complexes with metals such as manganese(II), cobalt(II), nickel(II), and zinc(II). nih.govmdpi.com Similarly, a tridentate ligand incorporating the 2-(4′-aminophenyl)benzothiazole pharmacophore was synthesized and complexed with copper(II). mdpi.com The resulting complex demonstrated noteworthy anticancer properties, a function often tied to the specific coordination geometry and electronic properties of the metal-ligand entity. mdpi.com

These examples underscore a common strategy: the 2-(4-aminophenyl) core provides a rigid and electronically tunable platform, while the acetate or a similar functional group offers a key coordination site. The amino group can be readily transformed, for example, into an imine via condensation with an aldehyde, to expand the ligand's denticity and create specific binding pockets for metal ions. mdpi.com

Table 1: Examples of Metal Complexes with Ligands Derived from or Related to this compound
Metal IonLigand Type / DerivativeResulting Complex GeometryReference
Co(II){4-[5-(5-sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl) furan-2-yl] phenyl} acetic acidOctahedral ajol.info
Cu(II){4-[5-(5-sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl) furan-2-yl] phenyl} acetic acidOctahedral ajol.info
Cu(II)Tridentate 2-(4′-Aminophenyl)benzothiazole derivativeMonoclinic mdpi.com
Mn(II)Benzothiazole aniline (B41778) (BTA) conjugated Salen-type ligandNot Specified nih.gov
Ni(II)Benzothiazole aniline (BTA) conjugated Salen-type ligandNot Specified nih.gov

Inclusion Complexation with Macrocycles (e.g., Cyclodextrins)

The aromatic ring of this compound is a suitable "guest" for encapsulation within the hydrophobic cavity of macrocyclic "host" molecules, such as cyclodextrins. oatext.com This process, known as inclusion complexation, can alter the physicochemical properties of the guest molecule, such as its solubility and stability. oatext.com

Detailed studies on the closely related molecule 2-(4'-aminophenyl)benzothiazole (APB) provide significant insight into this phenomenon. Using fluorescence spectroscopy, researchers have demonstrated that APB forms a 1:1 inclusion complex with β-cyclodextrin (β-CDx) in aqueous solutions. acs.org The formation of the complex is confirmed by induced circular dichroism (ICD) spectra, which also help in estimating the orientation of the guest molecule within the cyclodextrin (B1172386) cavity. acs.org The hydrophobic aminophenyl moiety is believed to be encapsulated within the nonpolar interior of the β-cyclodextrin. acs.orgmdpi.com

The strength of this interaction is quantified by the association constant (Kₐ). For APB, this constant has been measured, and its value indicates a stable complex formation. The binding affinity is influenced by factors such as the polarity of the guest molecule and the presence of salts in the solution. acs.org For example, the association constant for a dimethylated analog of APB is nearly four times higher than that of APB itself, highlighting the role of substituent groups in modulating the stability of the inclusion complex. acs.org

Table 2: Association Constants for the Inclusion Complexation of APB and a Derivative with β-Cyclodextrin
Guest MoleculeHost MoleculeAssociation Constant (Kₐ) / M⁻¹MethodReference
2-(4'-Aminophenyl)benzothiazole (APB)β-Cyclodextrin~450 (Value estimated from graphical data)Fluorescence Spectroscopy acs.org
2-(4'-(N,N-dimethylamino)phenyl)benzothiazole (DAPB)β-Cyclodextrin~1800 (Value estimated from graphical data)Fluorescence Spectroscopy acs.org

Polyamino-Polyacetate Ligands for Specific Chemical Recognition

The this compound structure is a key component in the rational design of highly specific chelating agents known as polyamino-polyacetate ligands. These ligands are particularly important for their ability to form exceptionally stable complexes with metal ions, finding use in areas like medical imaging as contrast agents. mdpi.com

The design strategy involves linking the aminophenyl moiety to a macrocyclic polyamino-polyacetate core, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). The aminophenyl group can act as a linker to attach other functionalities or can be part of a broader recognition motif.

A pertinent example is the synthesis of a complex ligand that combines a DO3A macrocycle with a polyamine, connected by a rigid xylylen (dimethylbenzene) bridge. mdpi.com This synthesis illustrates how a phenylmethyl group, structurally analogous to the core of this compound, can be used to construct a sophisticated chelator. The procedure involves reacting a protected polyamine with 1,4-bis(bromomethyl)benzene, followed by reaction with a protected DO3A macrocycle. mdpi.com This modular approach allows for the creation of ligands with precisely tuned properties for specific metal ion recognition.

Further research highlights the connection of aminophenyl groups to cyclen/cyclam macrocycles for various applications. mdpi.com Another related structure, DO3A-PABn, incorporates a p-aminobenzyl group into the DO3A framework, demonstrating the utility of the aminophenyl unit in building ligands for complexing radiometals like Gallium-68 for PET imaging. uni-mainz.de These complex structures are designed for high thermodynamic stability and kinetic inertness, which are critical for in vivo applications.

Table 3: Examples of Polyamino-Polyacetate Ligands Incorporating Aminophenyl-type Moieties
Ligand Name/TypeCore ChelatorLinker/Functional GroupIntended ApplicationReference
DO3A-polyamine conjugateDO3AXylylen bridge and N-(2-aminoethyl)propane-1,3-diamineMultifunctional/Multimodal compounds mdpi.com
DO3A-PABnDO3Ap-Aminobenzyl group68Ga PET imaging of bone metabolism uni-mainz.de
TAPA-derived oxoacetateTris(2-oxoacetate)Tris(4-aminophenyl)amine (TAPA)Crystal engineering, materials science mdpi.com
Cyclen-aminophenyl conjugateCyclenXylylen bridge and 4-aminophenyl groupAnti-HIV agents (as Zn(II) complexes) mdpi.com

Conclusion

Strategies for Carbon-Nitrogen Bond Formation on the Phenyl Ring

Catalytic Hydrogenation and Reductive Transformations of Nitro Precursors

Catalytic hydrogenation is a widely employed and highly efficient method for the synthesis of 2-(4-Aminophenyl)acetate and its esters from their corresponding nitro precursors, such as ethyl 2-(4-nitrophenyl)acetate. smolecule.com This transformation relies on the use of a metal catalyst to facilitate the reaction between the nitro compound and a hydrogen source.

Palladium on activated carbon (Pd/C) is the most common catalyst for this reduction due to its high efficiency and selectivity. smolecule.comchemicalbook.com The reaction is typically carried out in a solvent like methanol (B129727) or ethyl acetate (B1210297). chemicalbook.combohrium.com The process involves the adsorption of molecular hydrogen onto the palladium surface, where it dissociates into reactive hydrogen atoms that then reduce the nitro group to an amine. smolecule.com The reaction can be performed under various conditions, from balloon pressure of hydrogen at room temperature to more controlled environments in specialized reactors. chemicalbook.com For instance, a solution of ethyl 2-(4-nitrophenyl)acetate in methanol can be hydrogenated over 10% Pd/C to produce ethyl this compound in quantitative yield. chemicalbook.com Another example demonstrates a 96% yield when the reaction is conducted in methanol under hydrogen balloon pressure for 16 hours. chemicalbook.com

Continuous-flow reactors, such as micropacked-bed reactors (μPBRs), are being investigated to overcome the challenges of traditional batch hydrogenation, offering better control and safety. bohrium.com Kinetic studies using models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) approach help in understanding the reaction mechanism and optimizing conditions for continuous processes. bohrium.com

Table 1: Catalytic Hydrogenation of Ethyl 2-(4-nitrophenyl)acetate

CatalystSolventHydrogen SourceTimeYieldReference
10% Pd/CMethanolH₂ (balloon pressure)16 h96% chemicalbook.com
10% Pd/CMethanolH₂4 hQuantitative chemicalbook.com
5% Pd/CEthyl AcetateH₂-- bohrium.com

Esterification and Transesterification Techniques for Acetate Moiety Introduction

The introduction of the acetate group is achieved through esterification, a fundamental reaction in organic synthesis.

Acid-Catalyzed Esterification

Acid-catalyzed esterification, often referred to as Fischer esterification, is a direct and common method for synthesizing esters like ethyl this compound. smolecule.com This reaction typically involves heating the corresponding carboxylic acid, 4-aminophenylacetic acid, with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst. smolecule.comsbmu.ac.ir

Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). dergipark.org.tr The acid protonates the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by the alcohol. The reaction is often performed under reflux conditions to drive the equilibrium towards the product. smolecule.com In some procedures, azeotropic distillation is used to remove the water formed during the reaction, further shifting the equilibrium and improving the yield.

Enzymatic Biocatalysis for Ester Formation

Enzymatic biocatalysis presents a greener alternative to traditional chemical methods, offering high selectivity and milder reaction conditions. Lipases are a class of enzymes frequently used for esterification reactions. For example, Novozyme 435, a commercially available lipase (B570770), can catalyze the reaction between 4-aminophenylacetic acid and ethanol. smolecule.com This process can be significantly enhanced by microwave irradiation, which reduces reaction times and can improve yields. smolecule.com

Another innovative approach combines an esterase enzyme with platinum nanoparticles (PtNPs). researchgate.net This bioinorganic nanohybrid catalyst can perform multiple reaction steps in one pot. For instance, it can first hydrolyze a precursor like 4-nitrophenyl acetate and then catalyze the hydrogenation of the resulting intermediate. researchgate.net

Table 2: Enzymatic Esterification Approaches

EnzymeMethodKey FeaturesReference
Novozyme 435 (Lipase)Microwave-Assisted SynthesisEnhanced reaction rates, milder conditions smolecule.com
Esterase-PtNP complexBioinorganic Nanohybrid CatalysisCombines hydrolysis and hydrogenation in one pot researchgate.net
Candida antarctica Lipase B (CALB)Chemo-selective HydrolysisHigh chemo-selective activity for ester hydrolysis acs.org

Development of Sustainable Synthesis Protocols

The development of sustainable or "green" synthesis protocols for this compound and its derivatives is an area of active research. These protocols aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Key strategies in developing sustainable protocols include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times and often leads to higher yields with less energy consumption compared to conventional heating. smolecule.comd-nb.info

Continuous-Flow Reactors: As mentioned earlier, shifting from batch to continuous manufacturing using technologies like micropacked-bed reactors can improve safety, control, and efficiency, which are key principles of green chemistry. bohrium.com

Green Solvents and Catalysts: The use of water as a solvent and the development of metal-free catalytic systems, such as those using tetrahydroxydiboron, reduce reliance on volatile organic solvents and expensive, toxic heavy metals. organic-chemistry.orgarabjchem.org

One-Pot Reactions: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. arabjchem.org For example, a one-pot synthesis of 2-phenyl substituted 1,4-benzodioxole derivatives has been achieved using polyphosphoric acid as both a solvent and catalyst under microwave irradiation. arabjchem.org

These advancements highlight a clear trend towards more environmentally benign and efficient methods for the synthesis of valuable chemical compounds like this compound.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. nih.gov These benefits include dramatically reduced reaction times, increased product yields, and enhanced selectivity. nih.govnih.gov The mechanism behind MAOS involves the direct and efficient heating of polar molecules through dielectric polarization, leading to rapid temperature increases and localized superheating that can accelerate reaction rates. nih.gov

In the context of this compound ester synthesis, MAOS has been effectively applied, particularly in enzyme-catalyzed esterification. A notable example is the synthesis of ethyl this compound from 4-aminophenylacetic acid and ethanol. Research has demonstrated the successful use of immobilized lipase, specifically Novozyme 435, as a biocatalyst in this transformation under microwave irradiation. mdpi.comresearchgate.netingentaconnect.comresearchgate.net The use of a biocatalyst under microwave conditions represents a synergistic approach, combining the mild reaction conditions and high selectivity of enzymatic catalysis with the rapid and efficient heating of microwaves.

Comparative studies between microwave-assisted and conventional heating methods for the lipase-catalyzed synthesis of ethyl this compound highlight the clear advantages of the former. Under microwave irradiation, the reaction achieves high conversion rates in a fraction of the time required by conventional heating. For instance, a reaction that might take several hours to reach completion with an oil bath can be finished in minutes in a microwave reactor, often with an improved yield. researchgate.netresearchgate.netjaveriana.edu.co

ParameterMicrowave-Assisted Synthesis (MAOS)Conventional HeatingReference(s)
Heating Method Microwave IrradiationOil Bath / Heating Mantle researchgate.netnih.gov
Catalyst Novozyme 435 (immobilized lipase)Novozyme 435 (immobilized lipase) researchgate.netingentaconnect.comresearchgate.net
Typical Reaction Time Minutes (e.g., 40 min)Hours (e.g., 12-24 h) researchgate.net
Yield High (e.g., >90%)Moderate to High (e.g., 54-69%) researchgate.net
Energy Efficiency HighLow nih.gov
Process Control Precise temperature and pressure controlLess precise, potential for hotspots nih.gov

This table presents a generalized comparison based on findings for lipase-catalyzed esterifications. Specific values can vary based on substrate, solvent, and precise reaction conditions.

Atom-Economy and Waste Minimization in Production

The principles of green chemistry are increasingly integral to modern chemical manufacturing, with a strong emphasis on atom economy and waste reduction. nih.govresearchgate.net Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. umn.edu A high atom economy signifies a more sustainable process with less waste generation.

The synthesis of this compound from its nitro precursor, 4-nitrophenyl acetate, via catalytic hydrogenation is a prime example of a process with high atom economy. acs.org In this reaction, the nitro group is reduced to an amino group using hydrogen gas (H₂) in the presence of a catalyst, typically palladium on carbon (Pd/C). The primary byproduct of this reaction is water, which is environmentally benign. acs.orgresearchgate.net

This method is significantly more atom-economical than older, classical reduction methods, such as those using iron in acidic media, which generate large quantities of iron oxide sludge as waste. The catalytic hydrogenation route is cleaner, more efficient, and aligns well with the goals of green chemistry. acs.org

Synthetic StepReactantsDesired ProductByproductsAtom EconomyReference(s)
Catalytic Hydrogenation 4-Nitrophenyl Acetate, Hydrogen (H₂)This compoundWater (H₂O)High acs.org
Classical Reduction 4-Nitrophenyl Acetate, Iron (Fe), Acid (e.g., HCl)This compoundIron Oxides/Salts, WaterLow acs.org

This table provides a qualitative comparison of atom economy for different synthetic routes.

Minimizing waste also involves the use of recyclable catalysts. Heterogeneous catalysts like Pd/C are advantageous as they can be easily recovered from the reaction mixture by filtration and reused in subsequent batches, reducing both cost and environmental impact.

Process Intensification Strategies in this compound Synthesis

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. d-nb.infomdpi.com Beyond MAOS, another significant strategy for the synthesis of this compound is the use of continuous flow reactors, such as packed-bed microreactors (μPBRs). mdpi.combohrium.com

Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic reactions like hydrogenation. mdpi.comnih.gov

In a packed-bed reactor setup for the synthesis of this compound via hydrogenation of 4-nitrophenyl acetate, a solution of the nitro compound is continuously passed through a tube packed with a solid catalyst (e.g., Pd/C). acs.orgbohrium.comscribd.com This allows for a continuous production process, high throughput, and consistent product quality. The high surface-area-to-volume ratio in microreactors ensures efficient contact between the reactants and the catalyst, leading to high conversion rates and yields in very short residence times. mdpi.com

FeatureBatch ReactorPacked-Bed Flow ReactorReference(s)
Operation Mode DiscontinuousContinuous scribd.com
Heat Transfer Limited, potential for hotspotsExcellent, highly controlled mdpi.com
Mass Transfer Often limited by stirringExcellent, high interfacial area mdpi.com
Safety Higher risk with exothermic reactionsInherently safer, small reaction volume nih.gov
Scalability Complex, requires larger vesselsSimpler, by numbering-up (parallel reactors) nih.gov
Productivity Lower, includes downtime for filling/emptyingHigher, continuous operation researchgate.net

The integration of these advanced methodologies—MAOS for rapid synthesis and screening, atom-economical routes like catalytic hydrogenation, and process intensification using continuous flow reactors—paves the way for more sustainable and efficient manufacturing of this compound and its derivatives.

Reactivity of the Amino Group

The primary amino group attached to the phenyl ring is a key site for chemical modification, participating in a variety of reactions.

Acylation and Amidation Reactions

The amino group of this compound readily undergoes acylation or amidation reactions with acyl chlorides or anhydrides to form the corresponding amides. smolecule.com This reaction is a common strategy to introduce various functional groups onto the phenyl ring. For instance, the reaction with acetic anhydride (B1165640) leads to the formation of ethyl 2-(4-acetamidophenyl)acetate. The reactivity of the amino group allows for the formation of amide bonds under various conditions, including reactions with carboxylic acids in the presence of coupling agents. researchgate.net Phenyl acetate has been shown to selectively acetylate primary amino groups. researchgate.net

A study on the amidation of a similar structure, 2-(2-phenyl-4-oxoquinazolin-3(4H)-yl)acetate, with various amines in refluxing glacial acetic acid resulted in the hydrolysis of the ester to the corresponding carboxylic acid rather than the formation of the desired amides. sapub.org However, successful amidation was achieved by first converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with the amine. sapub.org

Electrophilic Aromatic Substitution on the Activated Phenyl Ring

The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. masterorganicchemistry.com However, since the para position is already substituted, electrophilic attack primarily occurs at the ortho position (positions 3 and 5). Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. libretexts.org For example, the aromatic ring can undergo nitration or halogenation. The amino group's presence makes the aromatic ring electron-rich, facilitating these substitutions. masterorganicchemistry.com

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.com This diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

One common reaction is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or cyanide (CN) using a copper(I) salt catalyst. Another important transformation is the replacement of the diazonium group with an iodide, which can be achieved by treatment with potassium iodide. google.com A patent describes the diazotization of a similar compound, 2-(4-aminophenyl)-propionic acid lower alkyl ester, followed by reaction with potassium iodide to yield the corresponding 2-(4-iodophenyl)-propionic acid derivative. google.com Azo coupling, where the diazonium salt reacts with an activated aromatic compound, is another significant application, leading to the formation of azo compounds. uobaghdad.edu.iquobaghdad.edu.iqrsc.org

Protection and Deprotection Methodologies for the Amino Moiety

To prevent unwanted reactions of the amino group during synthetic transformations elsewhere in the molecule, it is often necessary to protect it. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). highfine.comorganic-chemistry.org

Table 1: Common Protecting Groups for the Amino Moiety

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Acidic conditions (e.g., TFA, HCl) google.com
Benzyloxycarbonyl Cbz Benzyl chloroformate (Cbz-Cl) Catalytic hydrogenolysis highfine.com
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Basic conditions (e.g., piperidine) mdpi.com

Reactivity of the Ester Group

The ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon.

Hydrolysis and Saponification to Yield Carboxylic Acid Derivatives

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(4-aminophenyl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.com This process is irreversible as the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the final carboxylic acid. masterorganicchemistry.com

The resulting 2-(4-aminophenyl)acetic acid is a valuable intermediate itself, for example, in the synthesis of the anti-rheumatic drug Actarit. smolecule.com Studies have shown that ester hydrolysis can sometimes occur as a side reaction, for instance, during attempted amidation reactions in hot acidic conditions. sapub.org

Transesterification for Diverse Alkyl Acetate Synthesis

Transesterification is a crucial process for modifying the ester group of this compound, allowing for the synthesis of a range of alkyl esters. This reaction involves the exchange of the original alkyl group of the ester with the alkyl group of a different alcohol, typically in the presence of an acid or base catalyst. tu-clausthal.de While direct esterification of 4-aminophenylacetic acid is a common synthetic route to the parent ester, transesterification offers a convenient method for diversification starting from a readily available methyl or ethyl ester. smolecule.com

The reaction equilibrium can be shifted toward the desired product by using a large excess of the new alcohol or by removing the alcohol byproduct. N-heterocyclic carbenes (NHCs) have been noted as effective catalysts for transesterification under mild conditions. tu-clausthal.de The process begins with the activation of the alcohol by the catalyst, followed by a nucleophilic attack on the carbonyl carbon of the ester. tu-clausthal.de

Table 1: Examples of Transesterification Reactions of Methyl this compound

Starting Ester Reagent Alcohol Catalyst (Example) Product
Methyl this compound Ethanol H₂SO₄ or Base Ethyl this compound
Methyl this compound Isopropanol H₂SO₄ or Base Isopropyl this compound
Methyl this compound Benzyl Alcohol N-Heterocyclic Carbene Benzyl this compound

Chemoselective Reduction of the Ester Functionality

Chemoselective reduction of the ester group in this compound to the corresponding primary alcohol, 2-(4-aminophenyl)ethanol, requires careful selection of reducing agents to avoid affecting the aromatic amine. While catalytic hydrogenation is often used to reduce nitro groups to form the parent amine, strong hydride reagents are typically required for ester reduction. smolecule.comgoogle.com

Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly employed for the reduction of esters to alcohols. smolecule.com The reaction with LiAlH₄ is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the alcohol. The high reactivity of LiAlH₄ necessitates controlled reaction conditions. Sodium borohydride is a milder reducing agent but may require higher temperatures or the use of additives to achieve the desired transformation. The challenge in this reaction is to achieve high selectivity for the ester reduction without promoting side reactions involving the amine functionality.

Table 2: Reagents for Chemoselective Ester Reduction

Reagent Solvent (Typical) Conditions Product
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF) Anhydrous, 0°C to rt 2-(4-Aminophenyl)ethanol

Functionalization and Modifications at the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) in this compound is a key site for functionalization. The protons on this alpha-carbon are acidic due to their position between the electron-withdrawing aromatic ring and the carbonyl group of the ester. This acidity allows for deprotonation to form a carbanion (enolate), which can then participate in various carbon-carbon bond-forming reactions.

Alkylation Reactions at the Alpha-Carbon

Alpha-alkylation is a powerful method for introducing alkyl substituents at the methylene bridge, creating more complex molecular scaffolds. This reaction proceeds via an enolate intermediate, which acts as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.orgpressbooks.pub

To achieve efficient and controlled alkylation, a strong, non-nucleophilic, sterically hindered base is required to completely convert the ester to its enolate form. pressbooks.pub Lithium diisopropylamide (LDA) is the base of choice for this purpose, as it rapidly and quantitatively deprotonates the alpha-carbon at low temperatures (e.g., -78 °C) in a solvent like THF. pressbooks.pub The resulting enolate can then be treated with a primary alkyl halide to yield the α-alkylated product. chemistry.coach It is important to use primary alkyl halides to minimize competing elimination reactions. libretexts.org Given the presence of the reactive N-H bond of the amino group, protection (e.g., as an acetamido group) may be necessary prior to alkylation to prevent N-alkylation.

Table 3: Alpha-Alkylation of a Protected this compound Derivative

Substrate (Example) Base/Solvent Alkylating Agent (R-X) Product
Ethyl 2-(4-acetamidophenyl)acetate LDA / THF Methyl Iodide (CH₃I) Ethyl 2-(4-acetamidophenyl)propanoate
Ethyl 2-(4-acetamidophenyl)acetate LDA / THF Ethyl Bromide (CH₃CH₂Br) Ethyl 2-(4-acetamidophenyl)butanoate
Ethyl 2-(4-acetamidophenyl)acetate LDA / THF Benzyl Bromide (BnBr) Ethyl 2-(4-acetamidophenyl)-3-phenylpropanoate

Condensation Reactions Involving the Methylene Group

The active methylene group of this compound can also participate in condensation reactions. The enolate generated by deprotonation of the alpha-carbon can react as a nucleophile with various electrophiles, including the carbonyl group of aldehydes, ketones, or other esters.

A prominent example is the Claisen condensation, where the enolate of one ester molecule attacks the carbonyl group of another, leading to the formation of a β-keto ester. While self-condensation is possible, crossed-Claisen condensations with other esters can lead to a wider variety of products.

Furthermore, the active methylene hydrogens can be involved in Knoevenagel-type condensations. This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone in the presence of a weak base. For instance, the enolate of this compound could potentially react with an aromatic aldehyde, such as benzaldehyde, to form a substituted cinnamic acid derivative after hydrolysis and decarboxylation. These reactions expand the synthetic utility of this compound by enabling the construction of more elaborate carbon skeletons.

Table 4: Potential Condensation Reactions

Reaction Type Reactants Catalyst/Conditions Intermediate/Product Type
Crossed Claisen Condensation This compound + Ethyl Benzoate Strong Base (e.g., NaOEt) β-Keto Ester

Mechanistic Investigations and Kinetic Studies of 2 4 Aminophenyl Acetate Reactions

Kinetic Modeling and Rate Constant Determination of Formation and Transformation Reactions

Kinetic modeling plays a pivotal role in quantifying the rates of formation and transformation of 2-(4-aminophenyl)acetate, providing valuable data for reactor design and process control.

For the enzymatic synthesis of ethyl this compound, kinetic models based on the Ping-Pong Bi-Bi mechanism have been developed. These models mathematically describe the reaction rate as a function of substrate concentrations and kinetic parameters. While specific rate constants for the formation of this compound are not extensively reported in publicly available literature, data from related ester hydrolysis reactions can provide insights into the kinetics of its transformation.

The hydrolysis of aryl acetates, particularly nitrophenyl acetates which share structural similarities, has been studied in detail. The hydrolysis can be catalyzed by acids, bases, or enzymes and generally follows pseudo-first-order kinetics under specific conditions. For instance, the hydroxide-promoted hydrolysis of p-nitrophenyl acetate (B1210297) has a determined second-order rate constant.

Below is a table summarizing representative kinetic data for related aryl acetate reactions, which can serve as a reference for understanding the potential kinetics of this compound transformation.

ReactionCatalyst/ConditionsRate LawRate Constant (k)
Hydrolysis of p-Nitrophenyl AcetateHydroxide (B78521) ionRate = k[Ester][OH⁻]13.8 M⁻¹min⁻¹ at 25°C
Hydrolysis of Ethyl AcetateImmobilized Lipase (B570770)Follows Michaelis-MentenVmax and Km depend on conditions
Enzymatic Synthesis of Ethyl ButyrateLipasePing-Pong Bi-Bi with inhibitionVmax = 2.861 µmol/min/mg, Km(acid) = 0.0746 M, Km(ester) = 0.125 M

This table presents data for structurally related compounds to provide a comparative context due to the limited availability of specific kinetic data for this compound.

Mechanistic Insights into Derivatization and Coupling Reactions

The primary amine and the carboxylic acid (or its ester) functionalities of this compound make it a versatile building block for various derivatization and coupling reactions.

N-Acylation: The amino group of this compound can readily undergo N-acylation reactions with acylating agents such as acyl chlorides or anhydrides. The mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate), resulting in the formation of an amide bond. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Diazotization and Azo Coupling: A characteristic reaction of the primary aromatic amine in this compound is diazotization. In the presence of a cold, acidic solution of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the amino group is converted into a diazonium salt. This diazonium salt is a potent electrophile and can undergo electrophilic aromatic substitution with activated aromatic compounds (e.g., phenols, anilines) in a process known as azo coupling. The mechanism involves the attack of the electron-rich aromatic ring of the coupling component on the terminal nitrogen of the diazonium ion, leading to the formation of an azo compound, which is often highly colored.

Peptide Coupling: The carboxylic acid moiety of this compound can be activated and coupled with the amino group of another amino acid or peptide to form a peptide bond. Common coupling reagents, such as carbodiimides (e.g., DCC, EDC), facilitate this reaction by activating the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the peptide bond and a urea byproduct. To suppress side reactions and racemization, additives like 1-hydroxybenzotriazole (HOBt) are often used, which convert the O-acylisourea into a less reactive but more selective active ester.

The general mechanism for carbodiimide-mediated peptide coupling is as follows:

Carboxylic Acid + Carbodiimide → O-Acylisourea Intermediate

O-Acylisourea Intermediate + Amine → Peptide + Urea Byproduct

The understanding of these mechanisms is fundamental for controlling the outcome of derivatization and coupling reactions involving this compound, enabling the synthesis of a wide array of complex molecules.

Computational Chemistry and Molecular Modeling of 2 4 Aminophenyl Acetate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. mdpi.com DFT calculations are instrumental in optimizing the molecular geometry of 2-(4-aminophenyl)acetate, predicting its most stable three-dimensional structure.

In a representative study on the closely related compound, ethyl 2-(4-aminophenoxy)acetate, geometry optimization was performed using the B3LYP functional with a 6-311G(d,p) basis set. mdpi.comresearchgate.net This level of theory is widely used for its reliability in predicting molecular geometries. The optimization process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable arrangement of atoms. The resulting optimized structural parameters, such as bond lengths and angles, can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. conicet.gov.ar For ethyl 2-(4-aminophenoxy)acetate, a strong correlation between the calculated and experimental geometric parameters has been demonstrated, confirming the accuracy of the DFT approach. mdpi.com

The calculations reveal key structural features. For instance, the phenyl ring is essentially planar, and the amino group and the acetate (B1210297) side chain adopt specific orientations relative to the ring. The precise bond lengths and angles are critical for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometric Parameters for a this compound Analog (Ethyl 2-(4-aminophenoxy)acetate) Data sourced from a study on Ethyl 2-(4-aminophenoxy)acetate, a structurally similar compound. mdpi.com

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length C1-C2 1.396
C2-C3 1.391
C4-N1 1.395
C7-O2 1.348
C8-O3 1.214
Bond Angle C1-C2-C3 120.3
C3-C4-C5 119.8
C4-N1-H1 116.5
O2-C7-C8 109.9
Dihedral Angle C2-C1-O1-C7 179.8
C1-O1-C7-C8 -177.5

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. pku.edu.cnslideshare.netimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.govmalayajournal.org

For the this compound system, DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. mdpi.com The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In studies of analogous compounds like ethyl 2-(4-aminophenoxy)acetate, the HOMO is typically localized over the electron-rich aminophenyl ring, while the LUMO is distributed across the acetate or carbonyl portion of the molecule. researchgate.net This distribution indicates that the aminophenyl moiety is the primary site for electrophilic attack, while the acetate group is more susceptible to nucleophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for a this compound Analog (Ethyl 2-(4-aminophenoxy)acetate) Calculations based on Ethyl 2-(4-aminophenoxy)acetate. researchgate.net

Parameter Symbol Value (eV) Formula
HOMO Energy EHOMO -5.18 -
LUMO Energy ELUMO -0.56 -
Energy Gap ΔE 4.62 ELUMO - EHOMO
Ionization Potential I 5.18 -EHOMO
Electron Affinity A 0.56 -ELUMO
Electronegativity χ 2.87 (I + A) / 2
Chemical Hardness η 2.31 (I - A) / 2
Chemical Softness S 0.216 1 / (2η)
Electrophilicity Index ω 1.78 χ² / (2η)

Molecular Electrostatic Potential Surface (MEPS) Analysis for Interaction Site Identification

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. researchgate.netresearchgate.netnih.gov The MEPS map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich), which are favorable sites for electrophilic attack, while blue represents areas of most positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.net

For this compound, MEPS analysis would reveal specific reactive sites. The most negative potential (red/yellow regions) is expected to be concentrated around the oxygen atoms of the acetate group and potentially on the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These sites are the primary locations for hydrogen bond acceptance and interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and potentially the aromatic protons would exhibit a positive electrostatic potential (blue regions), making them likely sites for hydrogen bond donation and interaction with nucleophiles. researchgate.net This detailed mapping of the electrostatic landscape is crucial for understanding intermolecular interactions, such as those involved in crystal packing or binding to a biological receptor. nih.gov

Excited-State Dynamics and Spectroscopic Property Predictions

Understanding the behavior of molecules upon absorption of light is crucial for applications in materials science and photochemistry. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for investigating the electronic excited states of molecules and predicting their spectroscopic properties. sonar.chnih.govrsc.orgscm.com

By applying TD-DFT, one can simulate the UV-visible absorption spectrum of this compound. The calculation provides information on the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. rsc.org These theoretical spectra can be directly compared with experimental measurements to validate the computational approach.

For the related compound ethyl 2-(4-aminophenoxy)acetate, TD-DFT calculations have successfully predicted its absorption bands. mdpi.comresearchgate.netjyu.fi The calculations showed two main absorption bands, which were assigned to specific electronic transitions. The lower energy band was attributed primarily to the HOMO→LUMO transition, representing a charge transfer from the aminophenoxy group to the acetate portion of the molecule. researchgate.net The higher energy band was assigned to transitions involving other molecular orbitals, such as HOMO→LUMO+2. researchgate.net Such analyses provide a detailed picture of the photophysical processes, explaining how the molecule interacts with light and dissipates the absorbed energy. acs.orgnih.govnih.gov

Table 3: Predicted Spectroscopic Properties for a this compound Analog (Ethyl 2-(4-aminophenoxy)acetate) Data sourced from a TD-DFT study on Ethyl 2-(4-aminophenoxy)acetate. researchgate.net

Parameter Band 1 Band 2
Calculated λmax (nm) 286 226
Experimental λmax (nm) 299 234
Oscillator Strength (f) 0.068 0.294
Major Transition HOMO → LUMO (95%) HOMO → LUMO+2 (86%)

Molecular Docking Studies for Chemical Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. amazonaws.comnih.govsemanticscholar.org This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In a molecular docking study involving a this compound derivative, the molecule would be treated as a flexible ligand, and its conformational space would be explored within the binding site of a target protein. The docking algorithm scores different binding poses based on a scoring function, which estimates the binding affinity or free energy of binding. The pose with the lowest energy score is predicted to be the most stable binding mode. laurinpublishers.com

The results of a docking simulation provide valuable information, including the binding energy (typically in kcal/mol), which indicates the strength of the interaction, and a detailed view of the intermolecular interactions. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and specific amino acid residues in the protein's active site. For instance, the amino group of this compound could act as a hydrogen bond donor, while the carbonyl oxygen of the acetate group could act as a hydrogen bond acceptor, forming key interactions that stabilize the ligand-protein complex. Such detailed interaction profiling is essential for structure-activity relationship (SAR) studies and for the rational design of more potent and selective molecules. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of an acetate (B1210297) ester of 2-(4-aminophenyl)acetic acid, such as the methyl ester, provides key structural information. The aromatic protons typically appear as two distinct doublets in the region of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring and the carbonyl group appear as a singlet around δ 3.5 ppm. The amino group protons (-NH₂) present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. For a compound like methyl 2-(4-aminophenyl)acetate, the carbonyl carbon of the ester is the most deshielded, appearing around δ 172 ppm. The aromatic carbons show distinct signals, with the carbon attached to the nitrogen atom appearing around δ 145 ppm and the other substituted carbon at approximately δ 125 ppm. The two sets of equivalent aromatic CH carbons would appear at distinct chemical shifts. The methylene carbon signal is typically found around δ 40 ppm, and the methyl carbon of the ester group appears at approximately δ 52 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
Aromatic CH (ortho to -NH₂)~6.6~115Doublet
Aromatic CH (ortho to -CH₂COOCH₃)~7.0~130Doublet
Methylene (-CH₂-)~3.5~40Singlet
Amine (-NH₂)Variable (e.g., ~3.7)-Broad Singlet
Methyl (-OCH₃)~3.6~52Singlet
Carbonyl (C=O)-~172-
Aromatic C-NH₂-~145-
Aromatic C-CH₂-~125-

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons, confirming their ortho relationship on the benzene ring. It helps to definitively assign which aromatic signals correspond to which protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. An HSQC spectrum of this compound would show a correlation peak between the methylene proton signal (~δ 3.5) and the methylene carbon signal (~δ 40). Similarly, each aromatic proton signal would correlate to its corresponding aromatic carbon signal, providing unambiguous C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular structure. For instance, the methylene protons would show a correlation to the carbonyl carbon and the aromatic carbon they are attached to, as well as the ortho aromatic carbons.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. A strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretching of the ester functional group. The C-O stretching of the ester would be visible in the 1150-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1500-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. For this compound, the symmetric stretching of the benzene ring would give a strong Raman signal. The C=C and C-C bonds of the aromatic ring are also typically strong Raman scatterers.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Amine (-NH₂)N-H Stretch3300-3500 (two bands)Weak
Ester (C=O)C=O Stretch1730-1750 (strong)Moderate
Ester (C-O)C-O Stretch1150-1250Moderate
Aromatic RingC-H Stretch>3000Strong
Aromatic RingC=C Stretch1500-1600Strong
Methylene (-CH₂-)C-H Stretch2850-2960Moderate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For a compound like methyl this compound (molecular weight: 165.19 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 165.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this structure include:

Alpha-cleavage: The bond between the methylene group and the aromatic ring can break, which is a common fragmentation for amines.

Loss of the alkoxy group: Cleavage of the ester can result in the loss of the -OR group (e.g., -OCH₃, m/z = 31), leading to a prominent acylium ion peak.

Rearrangements: The McLafferty rearrangement is possible if the ester portion contains a sufficiently long alkyl chain.

For methyl this compound, a prominent peak is often observed at m/z 106, which could correspond to the tropylium-like ion formed after cleavage of the acetate group.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Purity Assessment and Separation Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for developing separation methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for purity analysis of moderately polar organic compounds. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol (B129727) would be suitable. The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Supercritical Fluid Chromatography (SFC): SFC is a normal-phase chromatographic technique that uses supercritical carbon dioxide as the main mobile phase. It offers advantages such as faster analysis times and reduced use of organic solvents. For a polar compound like this compound, a polar stationary phase (e.g., silica, diol, or 2-ethylpyridine) would be employed with a polar organic modifier (e.g., methanol) added to the CO₂. SFC often provides different selectivity compared to reversed-phase HPLC, making it a valuable orthogonal technique for purity confirmation.

Table 3: Exemplar Chromatographic Conditions for Purity Analysis

Technique Stationary Phase (Column) Mobile Phase Detection
HPLC C18 (e.g., 4.6 x 150 mm, 5 µm)Gradient of Water/Acetonitrile with 0.1% Formic AcidUV at 254 nm
SFC 2-Ethylpyridine (e.g., 4.6 x 100 mm, 3 µm)Gradient of CO₂/Methanol with 0.1% Ammonium Hydroxide (B78521)UV at 254 nm

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the molecule's absolute configuration and conformation in the solid state.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure. Key information obtained includes the unit cell dimensions (the basic repeating block of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. For example, a related compound, ethyl-2-(4-aminophenoxy)acetate, was found to crystallize in the triclinic crystal system with a P-1 space group. A similar analysis for this compound would provide the ultimate confirmation of its molecular structure.

The search for polymers, composite materials, or surface-functionalized systems explicitly incorporating "this compound" and their subsequent analysis by AFM or SEM did not yield any relevant results. Consequently, information regarding the surface topography, roughness, or microstructural features of materials containing this specific compound, as observed through these microscopic techniques, is not available in the public domain based on the conducted search.

Therefore, it is not possible to provide an article section on the "Microscopic Techniques (AFM, SEM) for Material Morphology and Microstructure Characterization" of "this compound" that includes data tables and detailed research findings as per the user's request.

Structure Reactivity Relationship Srr Studies in 2 4 Aminophenyl Acetate Derivatives

Impact of Substituents on Chemical Reactivity and Selectivity

The reactivity of 2-(4-aminophenyl)acetate derivatives is profoundly influenced by the nature of substituents on the phenyl ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density at the two primary reactive sites: the amino group (-NH₂) and the ester carbonyl group.

The amino group, being a nucleophile, is highly sensitive to the electronic effects of ring substituents. EDGs, such as alkyl or alkoxy groups, increase the electron density on the nitrogen atom, enhancing its nucleophilicity and making it more reactive towards electrophiles. Conversely, EWGs, like nitro or cyano groups, decrease the electron density on the amino group, reducing its nucleophilicity. This modulation of reactivity is critical in reactions such as acylation, alkylation, and diazotization.

For instance, in N-acylation reactions, the rate of reaction is expected to be significantly higher for derivatives bearing EDGs compared to those with EWGs. The selectivity of reactions can also be affected. In the presence of multiple electrophilic sites in a reactant, a more nucleophilic amino group will exhibit higher selectivity.

The ester functionality, while generally less reactive than the amino group towards nucleophiles, is also subject to substituent effects. EWGs on the phenyl ring can increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack, such as in hydrolysis or transesterification reactions. The interplay between the electronic nature of the substituent and the reaction conditions can thus be harnessed to achieve selective transformations at either the amino or the ester group.

Correlation of Electronic and Steric Effects with Reaction Outcomes

A quantitative understanding of the impact of substituents can be achieved by correlating reaction rates or equilibrium constants with electronic and steric parameters, such as those defined by the Hammett and Taft equations.

The Hammett equation, log(k/k₀) = σρ, is a powerful tool for correlating the electronic influence of meta- and para-substituents on the reactivity of the aromatic ring. In the context of this compound derivatives, a plot of the logarithm of the relative reaction rate (k/k₀) against the Hammett substituent constant (σ) can provide valuable information about the reaction mechanism. A positive value for the reaction constant (ρ) indicates that the reaction is accelerated by EWGs, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that EDGs enhance the reaction rate, indicating the development of a positive charge in the transition state.

Steric effects, particularly from ortho-substituents, can also play a significant role in determining reaction outcomes. The Taft equation, which separates polar, steric, and resonance effects, can be employed to dissect these contributions. Large, bulky substituents near a reactive site can hinder the approach of reactants, thereby slowing down the reaction rate. This steric hindrance can also influence selectivity by favoring reaction at a less sterically encumbered site.

The following table illustrates the expected qualitative impact of different substituents on the reactivity of the amino group in this compound derivatives.

Substituent (at ortho or para position)Electronic EffectExpected Impact on Amino Group NucleophilicityExpected N-Acylation RateHammett Constant (σp)
-OCH₃Electron-donatingIncreaseFaster-0.27
-CH₃Electron-donatingIncreaseFaster-0.17
-HNeutralBaselineBaseline0.00
-ClElectron-withdrawingDecreaseSlower0.23
-NO₂Strongly electron-withdrawingSignificant decreaseMuch slower0.78

Chemo- and Regioselectivity in Multi-Functionalized Derivatization

The presence of two distinct functional groups in this compound presents challenges and opportunities in terms of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position of attack on the molecule.

In reactions with electrophiles, the more nucleophilic amino group is generally expected to react preferentially over the ester group. However, this selectivity can be influenced by the nature of the electrophile and the reaction conditions. For example, hard electrophiles may favor reaction at the harder nitrogen atom, while softer electrophiles might show some interaction with the softer oxygen atoms of the ester.

Regioselectivity becomes a key consideration when the aromatic ring itself is subjected to electrophilic substitution. The amino group is a powerful activating and ortho-, para-directing group. Therefore, in reactions such as halogenation, nitration, or sulfonation, the incoming electrophile is directed to the positions ortho to the amino group (positions 3 and 5). The presence of the acetate (B1210297) group at position 1 will also exert a directing effect, although it is generally weaker than that of the amino group. The interplay of these directing effects, along with steric hindrance from existing substituents, will determine the final regiochemical outcome.

For instance, in the bromination of a this compound derivative, the bromine atom would be expected to substitute at the positions ortho to the strongly activating amino group. The presence of other substituents would further modulate this selectivity.

The following table provides a hypothetical scenario for the regioselectivity in the electrophilic bromination of a substituted this compound.

Substituent at C2Expected Major Monobromination Product(s)Rationale
-H2-(4-amino-3,5-dibromophenyl)acetateThe powerful activating -NH₂ group directs to both ortho positions.
-CH₃2-(4-amino-5-bromo-2-methylphenyl)acetateThe -NH₂ group directs ortho and para. The existing methyl group at C2 sterically hinders the C3 position, favoring substitution at C5.
-Cl2-(4-amino-5-bromo-2-chlorophenyl)acetateThe directing effect of the amino group overcomes the deactivating effect of the chloro substituent, with substitution favored at the less sterically hindered ortho position.

Conclusion and Future Outlook in 2 4 Aminophenyl Acetate Research

Summary of Current Research Landscape and Key Achievements

The research landscape for 2-(4-aminophenyl)acetate and its derivatives is prominently centered on its utility as a versatile scaffold in medicinal chemistry. A significant body of work has been dedicated to synthesizing and evaluating novel compounds derived from this core structure for various therapeutic applications.

One of the most notable achievements in this field is the development of 2-(4-aminophenyl)benzothiazoles as a potent class of antitumor agents. These compounds have demonstrated significant, selective growth-inhibitory effects against a range of human cancer cell lines, including breast, colon, ovarian, and renal tumors, with some derivatives exhibiting activity at nanomolar concentrations. nih.gov The unique mechanism of action of these benzothiazole (B30560) derivatives, which distinguishes them from clinically established chemotherapeutic agents, marks a key milestone in the field. nih.gov Furthermore, extensive screening by the National Cancer Institute (NCI) has confirmed the unique profile of these compounds, underscoring their therapeutic potential. nih.gov

Derivatives of this compound have also been investigated for other biological activities. For instance, it serves as a foundational structure for creating novel hypoglycemic agents, highlighting its potential in addressing metabolic disorders. jyu.fi The core structure is recognized as a valuable pharmacophore, and researchers have successfully synthesized numerous derivatives by incorporating various heterocyclic rings, leading to compounds with considerable anticancer activity. nih.gov

In the realm of synthetic chemistry, various methods have been explored for the preparation of this compound and its esters. These include conventional chemical syntheses as well as more modern approaches like microwave-assisted synthesis, which can offer advantages in terms of reaction time and efficiency. ingentaconnect.com

The table below summarizes some of the key research findings and achievements related to this compound and its derivatives.

Research AreaKey AchievementsRepresentative Derivatives
Anticancer Agents Development of potent and selective antitumor compounds.2-(4-Aminophenyl)benzothiazoles
Unique mechanism of action distinct from known chemotherapeutics.Substituted 2-(4-aminophenyl)benzothiazoles
Identification of derivatives with significant activity in NCI screening.N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives
Medicinal Chemistry Use as a scaffold for novel hypoglycemic agents.Ethyl-2-(4-aminophenoxy)acetate
Synthesis of various heterocyclic derivatives with biological activity.(2-(4-Aminophenyl)acetyl)glycine
Synthetic Methodologies Exploration of conventional and modern synthetic routes.Ethyl 2-(4-aminophenyl) acetate (B1210297)
Application of microwave-assisted synthesis for improved efficiency.

Emerging Research Avenues and Untapped Potential in Synthesis and Applications

The foundational structure of this compound continues to offer fertile ground for new scientific exploration. Several emerging research avenues hold the promise of unlocking the untapped potential of this compound and its derivatives in both synthesis and a broader range of applications.

In the area of synthesis , there is a growing interest in the development of more sustainable and efficient methodologies. This includes the exploration of biocatalysis, which could offer highly selective and environmentally benign routes to this compound and its chiral derivatives. nih.gov The application of advanced catalytic systems, such as those for C-H functionalization, could provide novel and more direct ways to modify the core structure, enabling the rapid generation of diverse molecular libraries for biological screening. researchgate.netmdpi.com

Regarding applications , the potential of this compound derivatives extends beyond the well-established anticancer and hypoglycemic activities. The structural motifs present in this compound suggest its utility in the development of novel anti-inflammatory and analgesic agents. evitachem.com Furthermore, the unique photophysical properties of some of its derivatives, such as 2-(2′-aminophenyl)benzothiazoles, open up possibilities for their use in materials science. mdpi.com These applications could include:

Coordination Chemistry: Serving as ligands for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic and photoluminescent properties. mdpi.com

Sensing and Bioimaging: Development of fluorescent probes for the detection of specific ions or biomolecules. mdpi.com

Photocatalysis: Acting as a core for novel organic photocatalysts. mdpi.com

The untapped potential also lies in the systematic exploration of the structure-activity relationships of a wider array of derivatives. By systematically modifying the phenyl ring, the acetate moiety, and the amino group, it is conceivable to fine-tune the biological and physical properties of these molecules for a variety of specific applications.

Challenges and Opportunities for Future Academic Exploration

Despite the significant progress in the research of this compound and its derivatives, several challenges remain, which in turn present exciting opportunities for future academic exploration.

A primary challenge in the therapeutic application of some derivatives, particularly the potent 2-(4-aminophenyl)benzothiazoles, is their poor physicochemical properties, which can lead to low bioavailability. nih.gov This presents an opportunity for the design and synthesis of prodrugs or the development of novel drug delivery systems to enhance their pharmacokinetic profiles.

In the realm of synthesis , a significant hurdle is the development of highly selective and efficient methods for the functionalization of the this compound scaffold. Overcoming this challenge would provide access to a much wider range of derivatives for biological evaluation. This opens up avenues for research in areas such as:

Catalysis: The design of novel catalysts for regioselective C-H activation and functionalization.

Flow Chemistry: The implementation of continuous flow processes for the safe and scalable synthesis of key intermediates and final products.

Another challenge lies in the comprehensive understanding of the mechanism of action of many of its biologically active derivatives. While the antitumor activity of 2-(4-aminophenyl)benzothiazoles has been linked to a unique mechanism, the precise molecular targets and signaling pathways involved are not fully elucidated. nih.gov This knowledge gap provides a significant opportunity for in-depth mechanistic studies using modern chemical biology and proteomic approaches.

Future academic exploration could also focus on expanding the therapeutic areas for this compound derivatives. While cancer and diabetes have been the primary focus, their potential in treating other diseases, such as neurodegenerative disorders or infectious diseases, remains largely unexplored.

The table below outlines the key challenges and the corresponding opportunities for future research.

ChallengesOpportunities for Future Academic Exploration
Poor physicochemical properties and low bioavailability of some derivatives.Design of prodrugs and development of advanced drug delivery systems.
Lack of highly selective and efficient synthetic functionalization methods.Exploration of novel catalytic systems (e.g., for C-H functionalization) and implementation of flow chemistry.
Incomplete understanding of the mechanism of action for many derivatives.In-depth mechanistic studies using chemical biology, proteomics, and other advanced techniques.
Limited exploration of therapeutic applications beyond cancer and diabetes.Investigation of the potential of derivatives in other disease areas like neurodegenerative and infectious diseases.
Unexplored potential in materials science.Synthesis and characterization of derivatives for applications in coordination chemistry, sensing, and photocatalysis.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Aminophenyl)acetate derivatives, and how are reaction conditions optimized for yield?

  • Answer: The synthesis of this compound derivatives typically involves esterification or palladium-catalyzed α-arylation. For example, tert-butyl this compound can be synthesized via palladium-catalyzed coupling of zinc enolates with aryl halides, achieving yields up to 92% under optimized conditions (hexane/ethyl acetate solvent system, silica gel purification) . Esterification of substituted glycine derivatives, as seen in methyl 2-[(4-chlorophenyl)amino]acetate synthesis, requires acidic conditions and temperature control to prevent side reactions . Key optimization parameters include catalyst loading, solvent polarity, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and what key spectral features should researchers prioritize?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For tert-butyl this compound , 1^1H NMR reveals aromatic protons (δ 6.65–7.05 ppm) and tert-butyl singlet (δ 1.43 ppm), while 13^{13}C NMR confirms the ester carbonyl (δ 171.8 ppm) . Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., ester C=O stretch ~1730 cm1^{-1}). High-resolution MS or X-ray crystallography may resolve ambiguities in complex derivatives.

Q. How should this compound derivatives be stored to ensure stability during experimental workflows?

  • Answer: Derivatives like tert-butyl this compound require storage in inert atmospheres (e.g., argon) at 2–8°C to prevent oxidation of the amine group. Dark conditions minimize photodegradation, particularly for halogenated analogs . Lyophilization is recommended for long-term storage of acid forms, while ester derivatives should be kept anhydrous to avoid hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Answer: Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). For example, 2-(4-Aminophenyl)-N-cyclohexylacetamide lacks a well-defined mechanism despite reported bioactivity, necessitating dose-response validation across multiple models . Researchers should standardize protocols (e.g., OECD guidelines), use orthogonal assays (e.g., enzymatic vs. cellular), and employ metabolomic profiling to identify off-target effects.

Q. What strategies enhance the target specificity of this compound analogs in enzyme inhibition studies?

  • Answer: Structural modifications, such as introducing electron-withdrawing groups (e.g., fluorine at the para position) or piperazine moieties, can improve binding affinity. For instance, methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate shows enhanced receptor interaction due to the piperazine group’s conformational flexibility . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations guide rational design to minimize cross-reactivity.

Q. How can catalytic systems be optimized for scalable synthesis of this compound derivatives?

  • Answer: Palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos improve coupling efficiency in α-arylation reactions. Solvent screening (e.g., THF vs. DMF) and microwave-assisted synthesis reduce reaction times from hours to minutes . Continuous-flow systems enhance reproducibility for gram-scale production, while green chemistry principles (e.g., aqueous solvents) address environmental concerns.

Q. What analytical approaches address discrepancies in reported reaction yields for this compound syntheses?

  • Answer: Yield variations may stem from impurities in starting materials or incomplete catalyst activation. Researchers should conduct kinetic studies (e.g., monitoring via in-situ IR) and employ high-purity reagents (>99%). Replicating literature methods with controlled moisture/oxygen levels (e.g., Schlenk techniques) and reporting detailed procedural metadata (e.g., stirring rate, ramp time) improves cross-study comparability .

Methodological Notes

  • Data Validation: Cross-reference NMR assignments with databases (PubChem, ChemSpider) and use spike-in experiments with known standards.
  • Advanced Characterization: Employ 19^{19}F NMR for fluorinated derivatives and LC-MS/MS for trace impurity analysis.
  • Ethical Compliance: Adhere to institutional safety protocols for handling aromatic amines, which may be mutagenic.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.